N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with methoxyphenyl and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the phenoxyacetamide moiety: This can be synthesized through nucleophilic substitution reactions, where the phenoxy group is introduced to an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the specific reaction but often involve the use of strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(methyl)phenoxy]acetamide
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)14-4-10-17(11-5-14)26-12-18(24)21-20-19(22-27-23-20)15-6-8-16(25-3)9-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
SVAQVVZWJDBPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.